Apratastat

Content Navigation

CAS Number

Product Name

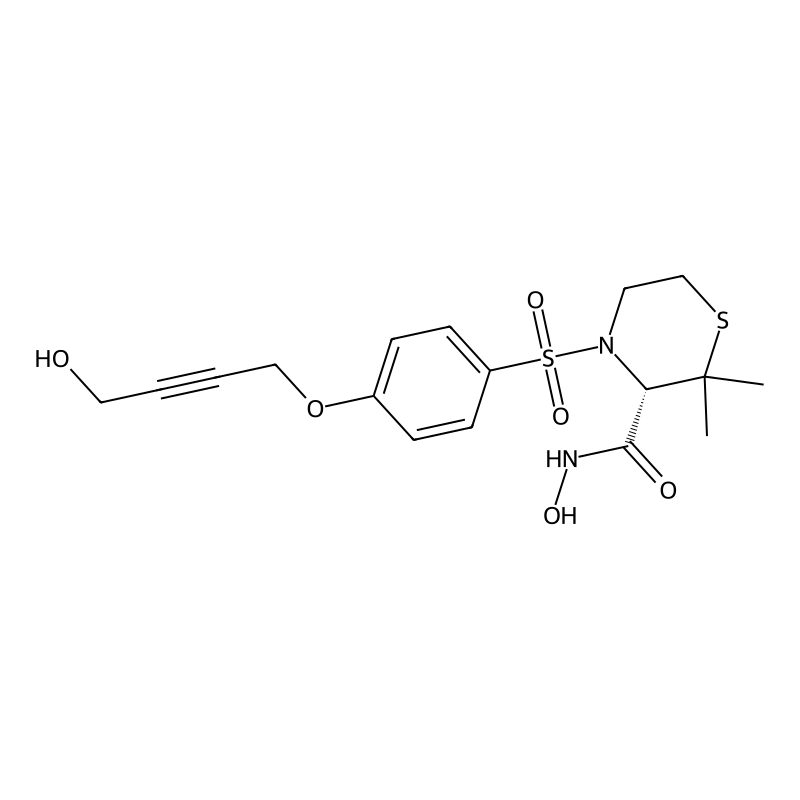

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Apratastat (CAS: 287405-51-0), also known as TMI-005, is an orally bioavailable, non-selective dual inhibitor of TNF-alpha converting enzyme (TACE/ADAM17) and matrix metalloproteinases (MMPs). Originally developed as a clinical candidate for rheumatoid arthritis, it functions via a thiomorpholine sulfonamide hydroxamate pharmacophore that binds the catalytic zinc ion of these metalloenzymes [1]. For procurement and material selection, Apratastat is primarily utilized as a highly characterized baseline compound for in vivo inflammation and oncology models due to its established pharmacokinetic profile, high DMSO solubility (≥ 100 mg/mL), and well-documented systemic tolerability compared to early-generation broad-spectrum inhibitors .

Substituting Apratastat with generic broad-spectrum MMP inhibitors (such as Marimastat) or other clinical-stage TACE inhibitors (such as BMS-561392) fundamentally alters the in vivo safety and functional profile of an experiment. Early-generation inhibitors like Marimastat are notorious for inducing severe musculoskeletal toxicity (fibroplasias) due to off-target inhibition of specific MMPs like MMP-1, confounding long-term efficacy models[1]. Conversely, other advanced TACE inhibitors like BMS-561392 exhibit dose-limiting hepatotoxicity [2]. Furthermore, Apratastat possesses a unique terminal alkyne moiety that is absent in most generic alternatives, rendering standard substitutes useless for downstream click-chemistry probe development [3].

References

- [1] Combined Radiochemotherapy: Metalloproteinases Revisited. University of Zurich, 2021.

- [2] TNF Converting Enzyme as a Pharmaceutical Target for RA. Medscape, 2008.

- [3] ADAM17 as a promising therapeutic target: from structural basis to inhibitor discovery in human diseases. Frontiers in Pharmacology, 2024.

In Vivo Musculoskeletal Safety Profile

Broad-spectrum metalloproteinase inhibitors often fail in chronic in vivo models due to severe joint and muscle toxicity. In clinical and preclinical evaluations, Marimastat induced severe musculoskeletal side effects (fibroplasias), severely limiting its utility in long-term studies [1]. In contrast, Apratastat (TMI-005) demonstrated very low tissue toxicity, with no severe musculoskeletal syndrome reported, despite its structural similarity to other hydroxamates [1].

| Evidence Dimension | Musculoskeletal toxicity incidence |

| Target Compound Data | Very low tissue toxicity; no fibroplasias observed |

| Comparator Or Baseline | Marimastat (severe musculoskeletal side effects/fibroplasias) |

| Quantified Difference | Elimination of dose-limiting musculoskeletal toxicity |

| Conditions | Chronic in vivo dosing / Clinical Phase II baseline |

Procurement of Apratastat over Marimastat is critical for long-term in vivo efficacy models where joint or muscle toxicity would confound behavioral or physiological readouts.

Hepatic Safety and Aminotransferase Stability

Hepatotoxicity is a major differentiating factor among TACE inhibitors. In a 390-patient Phase II study, Apratastat administration (up to 150 mg orally three times daily for 12 weeks) resulted in zero cases of elevated hepatic aminotransferases, confirming the absence of hepatotoxicity [1]. In direct contrast, the comparator TACE inhibitor BMS-561392 (DPC-333) exhibited significant hepatotoxicity that necessitated the suspension of its clinical trials [1].

| Evidence Dimension | Incidence of elevated hepatic aminotransferases |

| Target Compound Data | 0 cases in 390 subjects (no hepatotoxicity) |

| Comparator Or Baseline | BMS-561392 (significant hepatotoxicity leading to trial halt) |

| Quantified Difference | Complete avoidance of drug-induced liver injury (DILI) |

| Conditions | 12-week oral administration baseline |

For researchers conducting systemic inflammatory or oncology studies, Apratastat provides a hepatically safe baseline, preventing liver toxicity from masking therapeutic effects.

Click-Chemistry Compatibility for Probe Synthesis

Unlike standard TACE/MMP inhibitors, Apratastat is structurally equipped for direct use in chemical biology applications. It contains a native terminal alkyne group that enables efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-containing fluorophores or pull-down tags [1]. Standard comparators like Ro 32-7315 or Prinomastat lack this functional handle, requiring complex synthetic redesign to be converted into chemical probes [1].

| Evidence Dimension | CuAAC click-chemistry reactivity |

| Target Compound Data | Highly reactive (native terminal alkyne present) |

| Comparator Or Baseline | Standard hydroxamates (alkyne absent, non-reactive) |

| Quantified Difference | Enables single-step probe conjugation without pharmacophore disruption |

| Conditions | Copper-catalyzed azide-alkyne cycloaddition (CuAAC) |

Buyers sourcing compounds for target identification or cellular localization studies can use Apratastat directly as a click-ready precursor, saving months of custom synthesis time.

Formulation Compatibility and High DMSO Solubility

The practical processability of a compound dictates its utility in laboratory workflows. Apratastat exhibits high solubility in DMSO (≥ 100 mg/mL, 241.25 mM). For in vivo applications, it can be reliably formulated at ≥ 2.5 mg/mL as a clear solution using a standard, cost-effective vehicle consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline . This avoids the need for specialized, expensive excipients like cyclodextrins often required for highly lipophilic pipeline inhibitors.

| Evidence Dimension | In vivo vehicle solubility |

| Target Compound Data | ≥ 2.5 mg/mL clear solution |

| Comparator Or Baseline | Highly lipophilic pipeline inhibitors (require cyclodextrins/liposomes) |

| Quantified Difference | Achieves stable solution using standard PEG/Tween excipients |

| Conditions | 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% saline |

Ensures reproducible and cost-effective dosing formulations for animal studies without precipitation risks.

Chronic In Vivo Inflammation and Oncology Models

Due to its lack of musculoskeletal toxicity (unlike Marimastat) and clean hepatic profile (unlike BMS-561392), Apratastat is a highly suitable choice for long-term dosing studies requiring systemic TACE/MMP inhibition without confounding tissue degradation [1].

Chemical Biology and Target Pull-Down Assays

Because of its native terminal alkyne group, Apratastat is directly procured as a click-chemistry precursor. It allows researchers to synthesize fluorescent or biotinylated ADAM17/MMP probes via CuAAC without altering the core zinc-binding pharmacophore[2].

Baseline Benchmarking in ADAM17 Drug Discovery

As a well-characterized, orally bioavailable clinical-stage compound, Apratastat serves as a reliable positive control and pharmacokinetic benchmark for evaluating novel, highly selective ADAM17 inhibitors in murine models [3].

References

- [1] Combined Radiochemotherapy: Metalloproteinases Revisited. University of Zurich, 2021.

- [2] ADAM17 as a promising therapeutic target: from structural basis to inhibitor discovery in human diseases. Frontiers in Pharmacology, 2024.

- [3] TNF Converting Enzyme as a Pharmaceutical Target for RA. Medscape, 2008.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

KEGG Target based Classification of Drugs

Hydrolases (EC3)

Metallo peptidases [EC:3.4.24.- 3.4.17.-]

MMP13 [HSA:4322] [KO:K07994]

Other CAS

Wikipedia

Dates

2: Thabet MM, Huizinga TW. Drug evaluation: apratastat, a novel TACE/MMP inhibitor for rheumatoid arthritis. Curr Opin Investig Drugs. 2006 Nov;7(11):1014-9. PubMed PMID: 17117591.

3: Beck Gooz M, Maldonado EN, Dang Y, Amria MY, Higashiyama S, Abboud HE, Lemasters JJ, Bell PD. ADAM17 promotes proliferation of collecting duct kidney epithelial cells through ERK activation and increased glycolysis in polycystic kidney disease. Am J Physiol Renal Physiol. 2014 Sep 1;307(5):F551-9. doi: 10.1152/ajprenal.00218.2014. PubMed PMID: 24899059; PubMed Central PMCID: PMC4154111.

4: Mezil L, Berruyer-Pouyet C, Cabaud O, Josselin E, Combes S, Brunel JM, Viens P, Collette Y, Birnbaum D, Lopez M. Tumor selective cytotoxic action of a thiomorpholin hydroxamate inhibitor (TMI-1) in breast cancer. PLoS One. 2012;7(9):e43409. doi: 10.1371/journal.pone.0043409. PubMed PMID: 23028451; PubMed Central PMCID: PMC3445597.

5: Moss ML, Rasmussen FH. Fluorescent substrates for the proteinases ADAM17, ADAM10, ADAM8, and ADAM12 useful for high-throughput inhibitor screening. Anal Biochem. 2007 Jul 15;366(2):144-8. PubMed PMID: 17548045.

6: Bergmeier W, Piffath CL, Cheng G, Dole VS, Zhang Y, von Andrian UH, Wagner DD. Tumor necrosis factor-alpha-converting enzyme (ADAM17) mediates GPIbalpha shedding from platelets in vitro and in vivo. Circ Res. 2004 Oct 1;95(7):677-83. PubMed PMID: 15345652.

7: Zhang Y, Xu J, Levin J, Hegen M, Li G, Robertshaw H, Brennan F, Cummons T, Clarke D, Vansell N, Nickerson-Nutter C, Barone D, Mohler K, Black R, Skotnicki J, Gibbons J, Feldmann M, Frost P, Larsen G, Lin LL. Identification and characterization of 4-[[4-(2-butynyloxy)phenyl]sulfonyl]-N-hydroxy-2,2-dimethyl-(3S)thiomorpholinecar boxamide (TMI-1), a novel dual tumor necrosis factor-alpha-converting enzyme/matrix metalloprotease inhibitor for the treatment of rheumatoid arthritis. J Pharmacol Exp Ther. 2004 Apr;309(1):348-55. PubMed PMID: 14718605.

Explore Compound Types